molecular formula C21H23N3O4 B3015196 N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954092-34-3

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B3015196
CAS RN: 954092-34-3
M. Wt: 381.432
InChI Key: UAYPYXDRVBSMPF-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, also known as BEMOE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry and drug discovery. BEMOE is a small molecule inhibitor that targets the protein-protein interaction between the tumor suppressor protein p53 and the oncoprotein MDM2. Inhibition of this interaction leads to the activation of the p53 pathway, which is responsible for regulating cell growth and division, and has been implicated in the development of various types of cancer.

Scientific Research Applications

Organic Synthesis

In organic chemistry, the compound serves as a versatile building block:

Heterocyclic Chemistry

The compound’s heterocyclic nature opens up several avenues:

Green Synthesis

Efforts toward sustainable chemistry involve the compound:

properties

IUPAC Name

N-benzyl-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-19(24-11-12-28-18(15-24)17-9-5-2-6-10-17)14-23-21(27)20(26)22-13-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYPYXDRVBSMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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